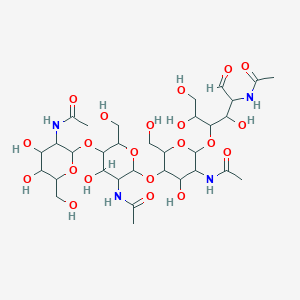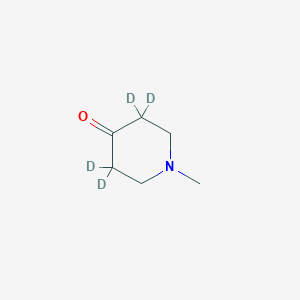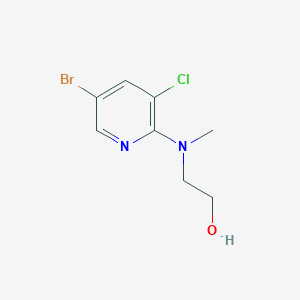
N,N',N'',N'''-Tetraacetylchitotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose can be synthesized through the acetylation of chitotetraose, which involves the reaction of chitotetraose with acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid degradation of the product.
Industrial Production Methods: : Industrial production of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves the extraction of chitin from natural sources, followed by its partial hydrolysis to obtain chitotetraose. The chitotetraose is then acetylated using acetic anhydride to produce N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
Analyse Chemischer Reaktionen
Types of Reactions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction can be carried out using acidic or enzymatic conditions to break down the glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the hydroxyl groups on the glucopyranose residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl groups to hydroxyl groups.
Major Products: : The major products formed from these reactions include partially hydrolyzed oligosaccharides, oxidized derivatives, and reduced derivatives of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
Wissenschaftliche Forschungsanwendungen
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves its interaction with specific enzymes and receptors. For example, it acts as a substrate for chitinase enzymes, which catalyze the hydrolysis of the glycosidic bonds in chitin . This interaction is crucial for the degradation and recycling of chitin in nature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other acetylated chitooligosaccharides such as N,N’,N’‘,N’‘’-Tetraacetylchitotriose and N,N’,N’‘,N’‘’-Tetraacetylchitopentaose .
Uniqueness: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose is unique due to its specific sequence of four 2-acetamido-2-deoxy-β-D-glucopyranose residues, which provides distinct structural and functional properties compared to other chitooligosaccharides .
Eigenschaften
Molekularformel |
C32H54N4O21 |
|---|---|
Molekulargewicht |
830.8 g/mol |
IUPAC-Name |
N-[2-[5-acetamido-6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45) |
InChI-Schlüssel |
VDENSBHPZQKGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)



![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)





